molecular formula C17H22O3 B12537932 3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one CAS No. 656836-69-0

3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one

Cat. No.: B12537932
CAS No.: 656836-69-0
M. Wt: 274.35 g/mol
InChI Key: JSRIVIMQCFEHHN-QGZVFWFLSA-N
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Description

3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with a methoxymethoxy group and a phenylpropyl group.

Chemical Reactions Analysis

Types of Reactions

3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often employed.

Major Products

    Oxidation: Major products include ketones and carboxylic acids.

    Reduction: Major products include alcohols.

    Substitution: Major products depend on the nucleophile used but often include substituted cyclohexenones.

Scientific Research Applications

3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

656836-69-0

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one

InChI

InChI=1S/C17H22O3/c1-19-13-20-17(15-8-5-9-16(18)12-15)11-10-14-6-3-2-4-7-14/h2-4,6-7,12,17H,5,8-11,13H2,1H3/t17-/m1/s1

InChI Key

JSRIVIMQCFEHHN-QGZVFWFLSA-N

Isomeric SMILES

COCO[C@H](CCC1=CC=CC=C1)C2=CC(=O)CCC2

Canonical SMILES

COCOC(CCC1=CC=CC=C1)C2=CC(=O)CCC2

Origin of Product

United States

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